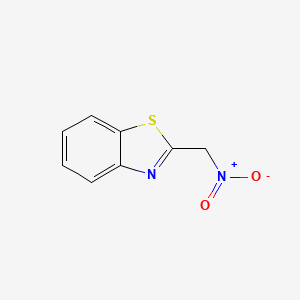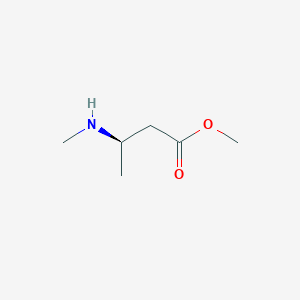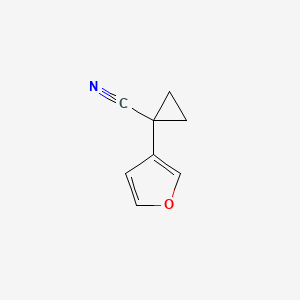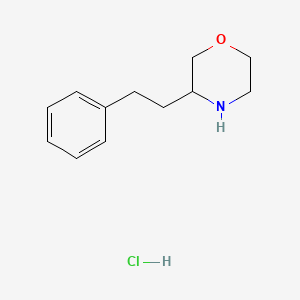
3-(2-Phenylethyl)morpholinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Phenylethyl)morpholinehydrochloride: is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the morpholine ring, and it is typically found in its hydrochloride salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)morpholinehydrochloride can be achieved through several methods. One common approach involves the reaction of 2-phenylethylamine with morpholine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the use of an acid catalyst such as hydrochloric acid.
Another method involves the use of 2-phenylethyl chloride as a starting material, which reacts with morpholine in the presence of a base such as sodium hydroxide. This reaction also proceeds under mild conditions and results in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for the efficient and consistent production of the compound, with the reaction conditions being carefully controlled to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Phenylethyl)morpholinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenylethyl derivatives.
Aplicaciones Científicas De Investigación
3-(2-Phenylethyl)morpholinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(2-Phenylethyl)morpholinehydrochloride involves its interaction with specific molecular targets within cells. The phenylethyl group is known to interact with various receptors, potentially modulating their activity. The morpholine ring can also interact with enzymes and other proteins, influencing their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Phenylethyl)morpholinehydrochloride
- 2-(2-Phenylethyl)morpholinehydrochloride
- N-(2-Phenylethyl)morpholinehydrochloride
Comparison
Compared to other similar compounds, 3-(2-Phenylethyl)morpholinehydrochloride is unique due to the specific positioning of the phenylethyl group on the morpholine ring. This positioning can influence the compound’s reactivity and its interactions with biological targets, potentially leading to distinct pharmacological properties.
Propiedades
Fórmula molecular |
C12H18ClNO |
|---|---|
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
3-(2-phenylethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)6-7-12-10-14-9-8-13-12;/h1-5,12-13H,6-10H2;1H |
Clave InChI |
KLQHGOHERDKENE-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)CCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


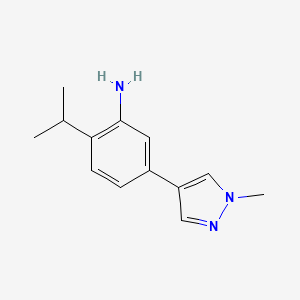
![3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13615060.png)
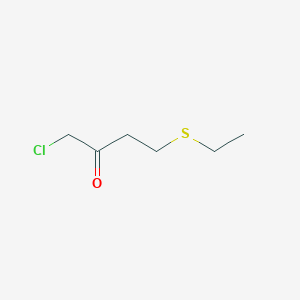
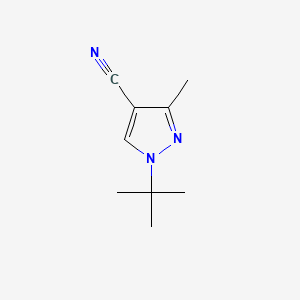
![n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B13615078.png)
![3-[2-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13615085.png)
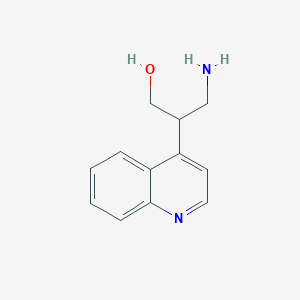

![(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B13615096.png)
